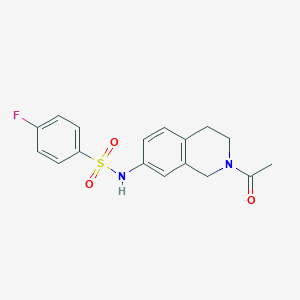

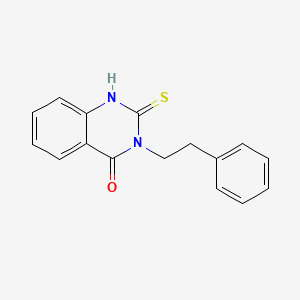

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

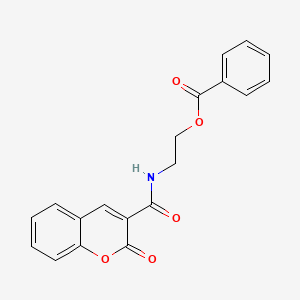

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide (also known as 7-Acetylneuraminic acid) is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Recent studies have demonstrated innovative approaches to synthesizing compounds related to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide, showcasing the versatility of these molecules in chemical synthesis:

- A method for the copper-catalyzed radical-promoted aminocyclization of acrylamides with N-fluorobenzenesulfonimide (NFSI) has been developed, facilitating the construction of a range of isoquinoline-1,3-diones. This process illustrates the compound's utility in the synthesis of complex heterocyclic structures through radical pathways, supported by DFT calculations (Xiao-Feng Xia et al., 2016).

- The asymmetric synthesis of enantiomerically pure compounds, utilizing cinchona alkaloids and NFSI, highlights the role of such molecules in enantiodivergent fluorination. This technique enables the synthesis of mirror-image forms of pharmacologically relevant compounds, demonstrating the strategic use of NFSI in achieving stereochemical complexity (Takeshi Yamamoto et al., 2011).

Biological Interactions and Potential Applications

- Research into the interaction between carbonic anhydrase and isoquinolinesulfonamides has unveiled the structural basis for the inhibition of human carbonic anhydrases by these compounds. Such studies are pivotal for designing selective inhibitors targeting therapeutically relevant isoforms, indicating the potential medical applications of these molecules (P. Mader et al., 2011).

- The synthesis and evaluation of 4-phthalimidobenzenesulfonamide derivatives as inhibitors of acetylcholinesterase and butyrylcholinesterase have been conducted, revealing compounds with high selectivity and potency. This research underscores the therapeutic promise of such molecules in addressing disorders associated with cholinesterase activity (Z. Soyer et al., 2016).

Structural and Spectroscopic Studies

- Detailed structural and spectroscopic investigations of isoquinoline derivatives have led to insights into their complexation with metals, as well as their antimicrobial properties. Such studies not only advance our understanding of the chemical behavior of these molecules but also pave the way for their application in materials science and biomedicine (S. Vanparia et al., 2010).

Propriétés

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3S/c1-12(21)20-9-8-13-2-5-16(10-14(13)11-20)19-24(22,23)17-6-3-15(18)4-7-17/h2-7,10,19H,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHSOFMYHSBQLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate](/img/structure/B2925525.png)

![Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate](/img/structure/B2925529.png)

![N-(2-methylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2925534.png)

![(6-chloro-4-(3,4-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2925540.png)

![2-Benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B2925543.png)